6-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound featuring a fused triazolo-thiadiazole core substituted with a 2,3-dihydro-1,4-benzodioxin moiety at position 6 and a 3-isobutyl-1H-pyrazol-5-yl group at position 2. This structure integrates two pharmacologically significant motifs: the triazolo-thiadiazole system, known for its broad-spectrum bioactivity, and the benzodioxin ring, which often enhances metabolic stability and binding affinity in drug design .
Properties
Molecular Formula |
C18H18N6O2S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H18N6O2S/c1-10(2)7-11-8-12(20-19-11)16-21-22-18-24(16)23-17(27-18)15-9-25-13-5-3-4-6-14(13)26-15/h3-6,8,10,15H,7,9H2,1-2H3,(H,19,20) |
InChI Key |
GHQYDEKGMVXACT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
Biological Activity
The compound 6-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a benzodioxin moiety and a triazolo-thiadiazole framework. The presence of these functional groups is believed to contribute to its biological activities.
Research indicates that compounds with similar structures often exhibit diverse biological activities such as:
- Antioxidant Activity : Compounds containing benzodioxin groups have been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : The triazole and thiadiazole moieties can interact with various enzymes, potentially inhibiting their activity. For instance, compounds derived from similar scaffolds have been evaluated for their inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism.
Biological Activity Data
A summary of the biological activities reported for related compounds is presented in the following table:
1. Hemoglobin Modulation
A study identified a related compound (TD-1) that significantly increased the oxygen affinity of hemoglobin. This effect was attributed to its ability to bind covalently to specific cysteine residues in hemoglobin, stabilizing its relaxed state which enhances oxygen binding capacity. Although not directly tested on the target compound , the structural similarities suggest potential for similar activity .
2. Antidiabetic Potential
Research on derivatives of the benzodioxin structure has shown weak to moderate inhibition of α-glucosidase enzymes. The synthesized compounds exhibited IC50 values ranging from 81.12 µM to 86.31 µM compared to acarbose (37.38 µM), indicating some potential as anti-diabetic agents .
3. Cytotoxicity Studies
In related research involving similar heterocyclic compounds, significant cytotoxicity was observed against human promyelocytic leukemia HL-60 cells. The activity was linked to radical generation under alkaline conditions which suggests that the compound may also exhibit anticancer properties .
Comparison with Similar Compounds
Key Observations :
- The pyrazole moiety at position 3 provides hydrogen-bonding capacity via its NH group, a feature absent in ethyl or methoxybenzyl substituents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing this triazolo-thiadiazole derivative, and how does the choice of reagents influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursors like 4-amino-5-substituted-1,2,4-triazole-3-thiols with carboxylic acid derivatives under POCl3-catalyzed conditions. For example, in analogous compounds, using phosphorus oxychloride as a cyclizing agent improves electrophilicity and reaction efficiency, yielding 49–60% after recrystallization (ethanol-DMF mixtures) . Key steps include:
- Step 1 : Formation of pyrazole intermediates via hydrazine hydrate-mediated cyclization of ethyl oxalate derivatives .
- Step 2 : Thiolation and cyclization with POCl3 to form the triazolo-thiadiazole core .
Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?
- Methodological Answer : A combination of <sup>1</sup>H NMR , IR spectroscopy , and elemental analysis is essential. For example:
- <sup>1</sup>H NMR : Characteristic singlet signals for triazole protons (δ 8.2–8.5 ppm) and isobutyl group protons (δ 1.2–1.5 ppm) .
- IR : Stretching vibrations at 1600–1650 cm<sup>−1</sup> (C=N) and 750–800 cm<sup>−1</sup> (C-S) confirm heterocyclic ring formation .
- HPLC : Purity >95% is validated via reverse-phase HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in <sup>1</sup>H NMR or mass spectra often arise from tautomerism or solvent effects. For instance:
- Tautomerism : The triazole-thiadiazole system may exhibit keto-enol tautomerism, leading to split signals. Use deuterated DMSO to stabilize tautomers .
- X-ray Crystallography : Resolve ambiguity by determining crystal structures (e.g., planar triazolothiadiazole rings with dihedral angles <75° relative to substituents) .
Q. How can molecular docking guide the design of biological activity studies for this compound?
- Methodological Answer : Target enzymes (e.g., fungal 14α-demethylase, PDB: 3LD6) are selected based on structural homology. Docking protocols include:
- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Parameters : Grid boxes centered on the enzyme’s active site (e.g., lanosterol-binding cavity) with 20 Å dimensions .
Q. What experimental controls are critical when assessing in vitro biological activity to minimize false positives?
- Methodological Answer :
- Negative Controls : Solvent-only (DMSO) and unsubstituted triazolo-thiadiazole analogs to isolate substituent effects .
- Positive Controls : Reference drugs (e.g., ciprofloxacin for antibacterial assays; IC50 values for dose-response validation).
- Replicates : Triplicate assays with statistical analysis (ANOVA, p ≤ 0.05) to ensure reproducibility .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
